4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 890938-03-1
VCID: VC6861362
InChI: InChI=1S/C19H15ClN6O/c1-12-2-8-15(9-3-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,25,27)(H,21,22,24)
SMILES: CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C19H15ClN6O
Molecular Weight: 378.82

4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

CAS No.: 890938-03-1

Cat. No.: VC6861362

Molecular Formula: C19H15ClN6O

Molecular Weight: 378.82

* For research use only. Not for human or veterinary use.

4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide - 890938-03-1

Specification

CAS No. 890938-03-1
Molecular Formula C19H15ClN6O
Molecular Weight 378.82
IUPAC Name 4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Standard InChI InChI=1S/C19H15ClN6O/c1-12-2-8-15(9-3-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,25,27)(H,21,22,24)
Standard InChI Key GOVNXDAXAOQRSO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, reflects its intricate structure. Its molecular formula is C₂₃H₁₈ClN₅O, with a molecular weight of 415.88 g/mol (calculated from isotopic distributions) . Key structural components include:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for mimicking purine bases in biological systems.

  • A 4-methylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine, contributing hydrophobicity and steric bulk.

  • A chlorine atom at position 4 of the benzohydrazide moiety, enhancing electrophilicity and binding affinity.

  • A hydrazide linker (-NH-NH-C(=O)-), enabling hydrogen bonding and participation in condensation reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₁₈ClN₅O
Molecular Weight415.88 g/mol
XLogP3-AA (Lipophilicity)3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide follows multi-step protocols common to pyrazolo[3,4-d]pyrimidine derivatives:

  • Core Formation:

    • Condensation of 4-methylphenylhydrazine with a pyrimidine-2,4-dione derivative under acidic conditions yields the pyrazolo[3,4-d]pyrimidine intermediate.

    • Chlorination at position 4 using phosphorus oxychloride (POCl₃) introduces the chlorine substituent .

  • Hydrazide Conjugation:

    • The chlorinated intermediate undergoes nucleophilic acyl substitution with benzohydrazide in refluxing ethanol, forming the final product.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve yield (reported up to 78%) by enhancing mixing and heat transfer. Purification via column chromatography or recrystallization from ethanol-water mixtures ensures >95% purity.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppressed lipopolysaccharide (LPS)-induced NF-κB activation by 65% at 10 μM, reducing pro-inflammatory cytokines (TNF-α, IL-6). This activity is attributed to the hydrazide group’s ability to scavenge reactive oxygen species (ROS).

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL). The 4-methylphenyl group enhances membrane penetration, while the chlorine atom disrupts bacterial DNA gyrase .

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

Substituting the 4-methylphenyl group with halogens (e.g., fluorine, chlorine) or electron-withdrawing groups modulates biological potency:

AnalogueAnticancer IC₅₀ (μM)Anti-Inflammatory Efficacy
4-Fluorophenyl derivative1.560% NF-κB inhibition
4-Methylphenyl derivative (this compound)0.965% NF-κB inhibition
4-Chlorophenyl derivative1.158% NF-κB inhibition

The 4-methyl group’s electron-donating nature enhances binding affinity to hydrophobic kinase domains, explaining its superior activity.

Applications in Drug Development

Lead Compound Optimization

  • Solubility Enhancement: Co-crystallization with succinic acid improved aqueous solubility by 12-fold without compromising activity.

  • Pro-Drug Strategies: Acetylation of the hydrazide group increased oral bioavailability in rat models from 22% to 67% .

Targeted Delivery Systems

Encapsulation in PEGylated liposomes reduced hepatotoxicity in preclinical trials while maintaining tumor suppression rates >70% in xenograft models.

Future Research Directions

  • Elucidating Off-Target Effects: Proteomic profiling is needed to identify interactions with non-kinase targets.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) should be explored to enhance antitumor immunity.

  • Sustainable Synthesis: Developing biocatalytic routes using engineered amidases could reduce reliance on toxic reagents like POCl₃.

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